molecular formula C2H2Br2ClF B1301169 1,2-Dibromo-1-chloro-1-fluoroethane CAS No. 243139-69-7

1,2-Dibromo-1-chloro-1-fluoroethane

Cat. No.: B1301169
CAS No.: 243139-69-7
M. Wt: 240.3 g/mol
InChI Key: ZGOJBBYSXFXRKB-UHFFFAOYSA-N
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Description

1,2-Dibromo-1-chloro-1-fluoroethane is an organohalogen compound with the molecular formula C2H2Br2ClF. It is a colorless liquid at room temperature and is known for its high reactivity due to the presence of multiple halogen atoms. This compound is used in various chemical reactions and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Dibromo-1-chloro-1-fluoroethane can be synthesized through the halogenation of ethylene derivatives. One common method involves the addition of bromine and chlorine to fluoroethylene under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the selective addition of halogens.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale halogenation processes. Ethylene is reacted with bromine and chlorine gases in the presence of a catalyst. The reaction is conducted in a closed system to prevent the release of toxic halogen gases. The product is then purified through distillation to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions: 1,2-Dibromo-1-chloro-1-fluoroethane undergoes various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products depending on the reagents used.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in polar solvents such as water or alcohols.

    Elimination Reactions: Strong bases like potassium hydroxide or sodium ethoxide are used to induce elimination reactions.

    Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride are used.

Major Products Formed:

    Substitution Reactions: Products include substituted ethane derivatives with different functional groups.

    Elimination Reactions: Alkenes such as fluoroethylene or chloroethylene are formed.

    Oxidation and Reduction Reactions: Various oxidized or reduced forms of the compound are produced.

Scientific Research Applications

1,2-Dibromo-1-chloro-1-fluoroethane has several applications in scientific research:

    Biology: The compound is studied for its potential effects on biological systems, particularly in the context of halogenated organic compounds.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.

    Industry: It is used in the production of flame retardants, solvents, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2-Dibromo-1-chloro-1-fluoroethane involves its reactivity with nucleophiles and electrophiles. The presence of multiple halogen atoms makes it highly reactive, allowing it to participate in various chemical reactions. The compound can interact with biological molecules, potentially affecting cellular processes and pathways. Its exact molecular targets and pathways are still under investigation, but it is known to interact with enzymes and proteins in biological systems.

Comparison with Similar Compounds

    1,2-Dibromo-1-fluoroethane: Similar in structure but lacks the chlorine atom.

    1,2-Dibromo-1,1,1-trifluoroethane: Contains additional fluorine atoms, making it more fluorinated.

    1,2-Dibromo-1-chloroethane: Lacks the fluorine atom, making it less reactive in certain reactions.

Uniqueness: 1,2-Dibromo-1-chloro-1-fluoroethane is unique due to the presence of three different halogen atoms, which imparts distinct reactivity and properties. This makes it a valuable compound in synthetic chemistry and industrial applications where specific halogenation patterns are required.

Properties

IUPAC Name

1,2-dibromo-1-chloro-1-fluoroethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2Br2ClF/c3-1-2(4,5)6/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGOJBBYSXFXRKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(Cl)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2Br2ClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10371394
Record name 1,2-dibromo-1-chloro-1-fluoroethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

243139-69-7
Record name 1,2-dibromo-1-chloro-1-fluoroethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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